(2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-5,21,23-trihydroxy-27-methoxy-2,4,16

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

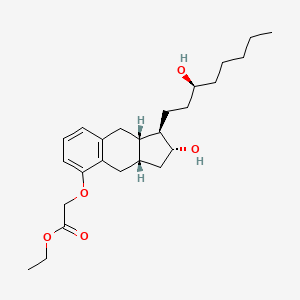

The synthesis of sterol derivatives involves multiple steps, including stereoselective synthesis techniques. For instance, the stereoselective synthesis of C-24 and C-25 epimeric pairs of sterols demonstrates the complexity and precision required in generating specific stereoisomers. Techniques such as ester-enolate Claisen rearrangement and subsequent confirmations via X-ray crystallography have been employed to achieve the desired configurations at specific carbon atoms within the sterol framework (Horibe et al., 1989).

Molecular Structure Analysis

The molecular structure of sterol derivatives is critical for understanding their chemical behavior and biological activity. X-ray crystallography has been extensively used to determine the absolute configuration of these molecules. For example, the analysis of 24-ethylsterols has provided detailed insights into the stereochemistry at C-24 and C-25, crucial for the biosynthesis and biological function of sterols (Horibe et al., 1989).

Chemical Reactions and Properties

Sterol derivatives undergo various chemical reactions that modify their structure and properties. For example, ozonolysis of alkenes and subsequent reactions such as trifluoromethylation have been used to synthesize polyfunctional compounds with specific functional groups (Odinokov et al., 2005). These reactions are essential for the introduction of functional groups that influence the biological activity of the sterol derivatives.

Physical Properties Analysis

The physical properties of sterol derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Techniques like X-ray crystallography not only provide insights into the molecular configuration but also help understand the physical properties related to the compound's crystalline form and intermolecular interactions (Cyranski et al., 2004).

Chemical Properties Analysis

The chemical properties of sterol derivatives, including reactivity, stability, and interaction with other molecules, are crucial for their application in various fields. Studies have focused on understanding the reactivity of sterol derivatives under different conditions, elucidating mechanisms of stereoselective reactions, and exploring their potential biological activities (Magyar et al., 2004).

Applications De Recherche Scientifique

Research on Similar Compounds

Hallucinogenic Properties and Potential Dangers : Studies on N-Methoxybenzyl derivatives of the 2C family, such as 25C-NBOMe, highlight their potent serotonin 5-HT2A receptor agonist hallucinogenic properties, with harmful effects similar to LSD. These compounds have easy online availability and lack comprehensive research on their pharmacological, chemical, and toxicological properties, making them potentially dangerous (Katarzyna Kamińska et al., 2020).

Toxic Effects and Analytical Detection : Another study on a similar compound, 25I-NBOMe, discusses the limited knowledge of its pharmacological properties, toxic effects, and the growing number of fatal and non-fatal intoxications associated with its use. The study emphasizes the need for further investigation into these compounds' effects and analytical methods for their identification (Kamińska Katarzyna et al., 2020).

Prophylactic Efficacy of Acetylcholinesterase Inhibitors : Research on reversible acetylcholinesterase inhibitors as pretreatment for exposure to organophosphates suggests potential applications in protecting against toxic exposure. The study compares the efficacy of various inhibitors and identifies promising compounds for broad-spectrum prophylactic use (D. Lorke & G. Petroianu, 2018).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the conversion of a starting material into the desired product through a series of chemical reactions. The key steps in the synthesis pathway include protection of hydroxyl groups, oxidation, reduction, and coupling reactions.", "Starting Materials": [ "2,4,16-trihydroxycholest-5,22-diene", "Acetic anhydride", "Pyridine", "Methanol", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of hydroxyl groups by reacting 2,4,16-trihydroxycholest-5,22-diene with acetic anhydride and pyridine to form (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-2,4,16-trihydroxycholest-18-ene", "Step 2: Oxidation of the double bond at position 18 using sodium periodate to form (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-2,4,16-trihydroxycholesta-18,20-diene", "Step 3: Reduction of the ketone group at position 20 using sodium borohydride to form (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-2,4,16-trihydroxycholesta-5,18-diene", "Step 4: Deprotection of the acetyl group at position 25 using sodium hydroxide to form (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-5,21,23-trihydroxy-27-methoxy-2,4,16-cholesta-18,20-diene", "Step 5: Coupling of the methoxy group at position 27 with acetic anhydride using hydrochloric acid as a catalyst to form (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-5,21,23-trihydroxy-27-methoxy-2,4,16-cholesta-18,20-diene", "Step 6: Neutralization of the reaction mixture with sodium hydroxide and extraction with dichloromethane to obtain the desired product" ] } | |

Numéro CAS |

1351775-03-5 |

Nom du produit |

(2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-25-(Acetyloxy)-5,21,23-trihydroxy-27-methoxy-2,4,16 |

Formule moléculaire |

C₄₃H₄₉N₃O₁₁ |

Poids moléculaire |

783.86 |

Synonymes |

Rifaximin Impurity B; Rifaximin Impurity 2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-(Ethylamino)propyl]benzofuran](/img/structure/B1144924.png)